molecular formula C22H31N5O5 B2370313 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 500149-02-0

8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2370313
CAS No.: 500149-02-0
M. Wt: 445.52
InChI Key: CDXOYDBUOZLHMX-UHFFFAOYSA-N
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Description

8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H31N5O5 and its molecular weight is 445.52. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques:

    • The initial stage might involve preparing the purine nucleus through a condensation reaction between 6-chloropurine and hexylamine, followed by N-alkylation.

    • The intermediate is then modified through reaction with 2-hydroxy-3-(4-methoxyphenoxy)propanol under controlled conditions to introduce the desired substituents.

    • Typical reaction conditions involve solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to 100°C.

  • Industrial Production Methods:

    • Industrially, large-scale production might involve optimizing the aforementioned laboratory conditions to achieve higher yields and purity.

    • Use of automated reactors and continuous flow systems could be employed to ensure consistent product quality.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group can be converted into ketones or aldehydes using agents like PCC (Pyridinium chlorochromate).

    • Reduction: Reduction can occur at the double bonds or substituents using reagents like NaBH4 (Sodium borohydride).

    • Substitution: Nucleophilic substitution at the purine ring can introduce various functional groups.

  • Common Reagents and Conditions:

    • Oxidation: PCC, CrO3 in acidic conditions.

    • Reduction: NaBH4 in methanol or ethanol.

    • Substitution: Strong nucleophiles like NH3 or R-OH under basic conditions.

  • Major Products Formed:

    • Oxidation leads to carbonyl derivatives.

    • Reduction yields alcohols or alkanes.

    • Substitution varies based on the nucleophile used, resulting in a variety of derivatives.

Scientific Research Applications

  • Chemistry: It serves as a valuable intermediate in synthesizing complex molecules. Its structural framework provides a basis for creating analogs with potential activity.

  • Biology: Studies explore its potential as a biochemical modulator. Its interaction with enzymes or receptors offers insights into its use as a molecular probe.

  • Medicine: This compound's structure hints at potential antiviral, anticancer, or anti-inflammatory activities. Purine derivatives are well-known for their pharmacological properties.

  • Industry: It might be used in materials science for developing novel polymers or as a catalyst in organic reactions.

Mechanism of Action

  • Effects and Molecular Targets:

    • The compound likely exerts its effects by binding to specific molecular targets like enzymes or receptors, altering their activity.

    • Its structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways.

  • Pathways Involved:

    • It may interfere with nucleotide synthesis, DNA replication, or signal transduction pathways, depending on its specific binding affinity and selectivity.

Comparison with Similar Compounds

  • Caffeine (1,3,7-Trimethylxanthine), another purine derivative, has stimulant properties.

  • Theobromine (3,7-Dimethylxanthine), found in chocolate, exhibits mild stimulant effects.

  • Adenine (6-Aminopurine), a key component of DNA, is essential for biological processes.

And there you have it, a comprehensive breakdown of the compound. Whether you're delving into a laboratory synthesis or evaluating its pharmacological potential, this compound certainly brings a lot to the table. Let me know if there’s more I can dive into.

Properties

IUPAC Name

8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c1-4-5-6-7-12-23-21-24-19-18(20(29)25-22(30)26(19)2)27(21)13-15(28)14-32-17-10-8-16(31-3)9-11-17/h8-11,15,28H,4-7,12-14H2,1-3H3,(H,23,24)(H,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOYDBUOZLHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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